REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][C:10]1[CH:11]=[C:12](I)[CH:13]=[C:14]([CH3:16])[CH:15]=1.[NH:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23].CCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:9][C:10]1[CH:11]=[C:12]([N:18]2[CH2:22][CH2:21][CH2:20][C:19]2=[O:23])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:0.1.2.3|
|
Name
|
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
|
Quantity
|
12.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)I
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried Schlenk flask was evacuated
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
were added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
The septum was removed
|
Type
|
CUSTOM
|
Details
|
the flask was sealed with a Teflon screwcap
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C.
|
Type
|
STIRRING
|
Details
|
with stirring until the starting aryl iodide
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |